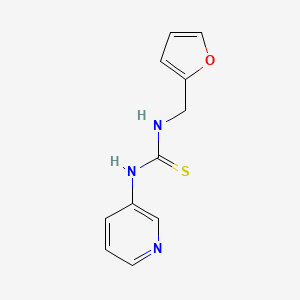

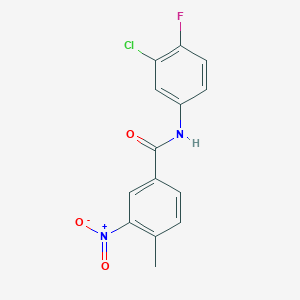

N-(2-furylmethyl)-N'-3-pyridinylthiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives related to N-(2-furylmethyl)-N'-3-pyridinylthiourea often involves reactions that yield complex heterocyclic compounds. For instance, the synthesis of 5-aryl-3-hydroxy-1-(2-hydroxypropyl)-4-(furyl-2-carbonyl)-3-pyrrolin-2-ones and its derivatives showcases the introduction of various substituents into the nucleus of pyrrolidin-2-ones, highlighting the compound's synthetic versatility and the potential for generating biologically active molecules (Rubtsova et al., 2020).

Molecular Structure Analysis

Studies on the molecular structure of thiourea derivatives, including N-(2-furylmethyl)-N'-3-pyridinylthiourea, have utilized techniques such as 1H NMR spectroscopy and IR spectrometry to elucidate their structural characteristics. For instance, the structural and spectral studies of N-(2-pyridyl)-N'-tolylthioureas provide insight into the intramolecular hydrogen bonding typical of these compounds, which is crucial for understanding the molecular basis of their reactivity and interactions (Valdés-Martínez et al., 1999).

Chemical Reactions and Properties

The chemical reactivity of N-(2-furylmethyl)-N'-3-pyridinylthiourea derivatives has been explored through various reactions, including addition/oxidative rearrangements leading to the formation of substituted furans and pyrroles, showcasing the compound's versatility in chemical synthesis (Kelly et al., 2008).

Physical Properties Analysis

The physical properties of compounds related to N-(2-furylmethyl)-N'-3-pyridinylthiourea, such as their melting points, boiling points, and solubility in various solvents, are pivotal for their application in different scientific fields. However, specific studies focusing solely on the physical properties of this compound were not identified in the search.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are essential for understanding the compound's behavior in chemical reactions. The synthesis and characterization of thiourea derivatives, including their molecular docking, DNA binding, cytotoxicity, and DFT studies, provide comprehensive insights into the chemical properties and potential biological activities of these compounds (Mushtaque et al., 2016).

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

In the realm of organic chemistry, heterocyclic compounds hold a significant position due to their presence in numerous natural products and biologically active molecules. The ability to introduce various substituents into these compounds' nucleus is crucial for developing new medicinal molecules with enhanced biological activity. Research focusing on the synthesis of derivatives by introducing different substituents at strategic positions of pyrrolidin-2-ones, a class of non-aromatic heterocyclic compounds, showcases the potential for creating compounds with varied biological activities. These efforts underline the importance of such structures in the synthesis of new active compounds, highlighting the broad applicability of derivatives like N-(2-furylmethyl)-N'-3-pyridinylthiourea in medicinal chemistry (Rubtsova et al., 2020).

Polymer Chemistry and Material Science

The introduction of pyridine rings into the backbone of polymers, such as polyurethane, has led to the synthesis of highly pH-sensitive materials. These materials exhibit unique properties like shape memory and controlled drug release, triggered by pH changes in the environment. This innovation opens up new avenues for designing multifunctional materials that can meet the complex requirements of drug delivery systems and tissue engineering, underscoring the potential utility of N-(2-furylmethyl)-N'-3-pyridinylthiourea in the development of responsive polymeric materials (Chen et al., 2014).

Anticancer Research

In the search for new anticancer agents, the synthesis and evaluation of compounds for inhibitory activity against topoisomerases, enzymes crucial for DNA replication, have been a focus. Compounds incorporating structures similar to N-(2-furylmethyl)-N'-3-pyridinylthiourea have shown significant topoisomerase II inhibitory activity, highlighting their potential as anticancer agents. These findings emphasize the importance of structural features in determining biological activity, offering insights into the design of new therapeutic agents (Thapa et al., 2013).

Bioorganic Chemistry

Further studies on the synthesis and evaluation of pyridine derivatives have demonstrated strong topoisomerase I inhibitory activity among certain compounds. This research contributes to the development of new anticancer agents, where the structural analysis plays a crucial role in understanding the mechanism of action. It illustrates how variations in the molecular framework, similar to N-(2-furylmethyl)-N'-3-pyridinylthiourea, can lead to differences in biological activities, offering a pathway to novel cancer therapies (Zhao et al., 2004).

Eigenschaften

IUPAC Name |

1-(furan-2-ylmethyl)-3-pyridin-3-ylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS/c16-11(13-8-10-4-2-6-15-10)14-9-3-1-5-12-7-9/h1-7H,8H2,(H2,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEFDVZCFTXYFLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=S)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Furan-2-ylmethyl)-3-pyridin-3-ylthiourea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[(propylthio)acetyl]-3-pyrrolidinyl}acetamide](/img/structure/B5505494.png)

![N-(2-methylphenyl)[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5-amine](/img/structure/B5505502.png)

![N-cyclohexyl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5505506.png)

![3-amino-2-methyl-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5505514.png)

![3-(2-ethylbutyl)-8-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5505528.png)

![1-propyl-N-[2-(2-thienylmethoxy)benzyl]-1H-tetrazol-5-amine](/img/structure/B5505531.png)

![(1R*,5R*)-N,N-dimethyl-6-[(1-methyl-1H-imidazol-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5505543.png)

![rel-(3aR,6aR)-N-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}-2-methylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5505553.png)

![3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5505579.png)

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5505594.png)